N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an iodine atom at the 7th position and a methanesulfonamide group at the 4th position of the benzothiophene ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
The synthesis of N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-alkynylthiophenols or the palladium-catalyzed coupling of 2-halothiophenes with alkynes.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the iodinated benzothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Sulfonamide Reactions: The methanesulfonamide group can participate in reactions such as nucleophilic substitution and condensation.
Common reagents and conditions for these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom and methanesulfonamide group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide can be compared with other benzothiophene derivatives, such as:
1-benzothiophen-4-yl)methanamine hydrochloride: This compound has a similar benzothiophene core but lacks the iodine and methanesulfonamide groups.
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound contains an iodine atom and a sulfonate group but has a different core structure.
N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide: This compound has a similar methanesulfonamide group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8INO2S2 |
---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
N-(7-iodo-1-benzothiophen-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H8INO2S2/c1-15(12,13)11-8-3-2-7(10)9-6(8)4-5-14-9/h2-5,11H,1H3 |
InChI-Schlüssel |
ZNCPQQZJALQWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C2C=CSC2=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.